4-Amino-benzo[1,2,5]thiadiazol-5-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-benzo[1,2,5]thiadiazol-5-ol typically involves the reaction of 4-nitrobenzo[1,2,5]thiadiazole with reducing agents such as hydrogen and palladium on carbon (Pd/C) or sodium borohydride (NaBH4) . The reduction process converts the nitro group to an amino group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-benzo[1,2,5]thiadiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve converting nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen and palladium on carbon (Pd/C) for reduction, and various oxidizing agents for oxidation reactions . Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
4-Amino-benzo[1,2,5]thiadiazol-5-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Amino-benzo[1,2,5]thiadiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors . These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-benzo[1,2,5]thiadiazol-5-ol include other benzothiadiazole derivatives, such as:
- 4-Nitro-benzo[1,2,5]thiadiazole
- 5-Amino-benzo[1,2,5]thiadiazole
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities . Its amino group provides a site for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-amino-2,1,3-benzothiadiazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-5-4(10)2-1-3-6(5)9-11-8-3/h1-2,10H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZFOLWGDZOUIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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